molecular formula C21H17N7O2 B6555067 3-benzyl-6-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1040638-68-3

3-benzyl-6-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6555067
CAS No.: 1040638-68-3
M. Wt: 399.4 g/mol
InChI Key: OMGOMEHLXXWJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: This compound features a triazolopyrimidinone core fused with a 1,2,3-triazole ring, substituted at the 3-position with a benzyl group and at the 6-position with a [3-(3-methylphenyl)-1,2,4-oxadiazole]methyl moiety.

X-ray crystallography (using SHELX software, as in ) confirms planar geometry of the triazolopyrimidinone core, critical for intermolecular interactions .

Applications: Triazolopyrimidinones are explored as kinase inhibitors, antimicrobial agents, or anticancer candidates due to their structural mimicry of purine bases. Substituents on the oxadiazole and benzyl groups modulate target selectivity and potency .

Properties

IUPAC Name

3-benzyl-6-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N7O2/c1-14-6-5-9-16(10-14)19-23-17(30-25-19)12-27-13-22-20-18(21(27)29)24-26-28(20)11-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGOMEHLXXWJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step reactions starting from simpler organic molecules. Key steps include:

  • Formation of the oxadiazole ring through cyclization reactions.

  • Construction of the triazolo[4,5-d]pyrimidine core via condensation reactions involving suitable precursors.

  • Benzylation and methylation steps to introduce the 3-benzyl and 3-methylphenyl groups, respectively.

Industrial Production Methods: : While specific industrial production methods may vary, they generally follow the outlined synthetic routes with optimization for large-scale production. This includes maximizing yield and purity while minimizing reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative transformations, potentially affecting the methyl and benzyl groups.

  • Reduction: : Reduction reactions may target the oxadiazole and triazole rings, leading to the opening or alteration of these heterocycles.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

  • Substitution: : Reagents like halogens for electrophilic substitution or strong bases/nucleophiles for nucleophilic substitution.

Major Products

  • Oxidation of the methyl group could lead to carboxylic acid derivatives.

  • Reduction might yield altered heterocyclic structures.

  • Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

  • The compound serves as a valuable intermediate in the synthesis of more complex molecules.

  • It is used as a building block for studying the reactivity of heterocyclic compounds.

Biology and Medicine

  • It exhibits potential as a pharmacologically active molecule with applications in the development of new therapeutic agents.

  • Research into its interaction with biological targets, including enzymes and receptors, is ongoing.

Industry

  • The compound's unique structural features make it a candidate for developing advanced materials with specific properties, such as organic semiconductors.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. Its heterocyclic rings enable strong binding interactions, influencing various biological pathways. For example, it might inhibit or activate enzymatic activity, modulate receptor function, or interfere with protein-protein interactions, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and their implications:

Compound Name / ID Substituents (R1, R2) Molecular Weight Key Features
Target Compound R1: Benzyl; R2: 3-Methylphenyl-oxadiazole ~449.46 g/mol Moderate lipophilicity (logP ~2.8 predicted); methyl group enhances metabolic stability vs. methoxy derivatives.
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxybenzyl)-... () R1: 3-Methoxybenzyl; R2: 3,4-Dimethoxyphenyl 475.47 g/mol Higher polarity (logP ~2.3) due to methoxy groups; reduced CNS penetration but improved aqueous solubility.
3-(3-Fluorobenzyl)-6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-... () R1: 3-Fluorobenzyl; R2: 3,4-Dimethoxyphenyl 463.43 g/mol Fluorine increases electronegativity, enhancing hydrogen bonding with targets (e.g., kinases); may improve bioavailability .
3-Benzyl-5-cyclohexylamino-6-phenyl-... () R1: Benzyl; R2: Cyclohexylamino-phenyl 400.48 g/mol Cyclohexylamino group introduces stereochemical complexity; chair conformation stabilizes hydrophobic interactions in enzyme pockets .
3-Benzyl-6-isopropyl-5-phenoxy-... () R1: Benzyl; R2: Isopropyl-phenoxy ~423.44 g/mol Phenoxy group increases steric bulk, potentially reducing off-target binding; isopropyl enhances lipophilicity (logP ~3.1) .

Pharmacological and Physicochemical Insights

Substituent Effects on Bioactivity: Methoxy vs. Methyl Groups: Methoxy derivatives () exhibit lower logP values but may suffer from faster demethylation in vivo. The target compound’s 3-methylphenyl group balances metabolic stability and lipophilicity .

Crystallographic Trends: All triazolopyrimidinone derivatives (e.g., ) show planar core structures, enabling π-π stacking in enzyme active sites. Substituent conformations (e.g., cyclohexyl chair in ) influence packing efficiency and solubility .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to (aza-Wittig reaction) but requires regioselective oxadiazole coupling. Methoxy/fluoro-substituted analogues () demand protective group strategies, increasing synthetic complexity .

Biological Activity

3-benzyl-6-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structure combines multiple bioactive moieties that may contribute to various biological activities. This article delves into its biological activity, synthesis, and research findings.

PropertyValue
Molecular FormulaC21H17N7O2
Molecular Weight399.4 g/mol
CAS Number1040638-68-3

Biological Activity

The compound has been studied for its antimicrobial , anticancer , and anti-inflammatory properties. The following sections summarize key findings from various studies.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against a range of pathogens:

  • Mechanism of Action : The compound likely disrupts microbial cell membranes or inhibits essential metabolic pathways.
  • Efficacy : Studies have shown effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 6.25 µg/mL to higher values depending on the specific derivative tested .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies:

  • Cell Lines Tested : It has shown promising results against various cancer cell lines including HT-29 (colon cancer) and Jurkat (T-cell leukemia).
  • Mechanism : The compound appears to induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of specific kinases involved in cell proliferation .
  • Comparative Studies : In comparative analyses with standard chemotherapeutics like doxorubicin, certain derivatives exhibited comparable or superior cytotoxic effects on the tested cell lines.

Study 1: Antimicrobial Evaluation

A study focused on synthesizing derivatives of the compound and evaluating their antimicrobial efficacy against Candida albicans and Klebsiella pneumoniae. The results indicated that modifications to the oxadiazole moiety significantly enhanced antimicrobial activity.

Study 2: Anticancer Activity Assessment

Another study investigated the anticancer properties of this compound using a series of analogs. The results demonstrated that specific substitutions on the triazole ring improved selectivity towards cancer cells while reducing toxicity to normal cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.